1-(1-methylcyclobutyl)ethan-1-one

Synthetic Methodology Ketone Synthesis Vilsmeier-Haack Reaction

1-(1-Methylcyclobutyl)ethan-1-one (CAS 55368-89-3) is a C7H12O ketone characterized by a strained cyclobutane ring bearing a quaternary α-carbon center. This structural motif imparts significant steric hindrance and conformational constraint, which differentiates it from simpler, less substituted cyclobutyl ketones.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 55368-89-3
Cat. No. B2423353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methylcyclobutyl)ethan-1-one
CAS55368-89-3
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESCC(=O)C1(CCC1)C
InChIInChI=1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3
InChIKeyBCONMNLEVXRWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methylcyclobutyl)ethan-1-one (55368-89-3) for Research & Procurement: A Sterically Congested Cyclobutyl Ketone


1-(1-Methylcyclobutyl)ethan-1-one (CAS 55368-89-3) is a C7H12O ketone characterized by a strained cyclobutane ring bearing a quaternary α-carbon center. This structural motif imparts significant steric hindrance and conformational constraint, which differentiates it from simpler, less substituted cyclobutyl ketones [1]. As a synthon, it offers a compact, rigid scaffold relevant for building sp³-rich molecular architectures, particularly in medicinal chemistry and organic methodology development where increased three-dimensionality is sought [1]. Its key identifiers include InChIKey BCONMNLEVXRWTI-UHFFFAOYSA-N and a calculated logP of 1.32 . The compound is commercially available from multiple vendors with typical research-grade purities of ≥95% .

Why Generic Substitution Fails: The Unique Reactivity and Handling Profile of 1-(1-Methylcyclobutyl)ethan-1-one


Substituting 1-(1-methylcyclobutyl)ethan-1-one with a more common or less substituted analog like cyclobutyl methyl ketone (CAS 3019-25-8) or an acyclic counterpart is not functionally equivalent. The presence of the geminal methyl group creates a sterically congested environment that significantly alters both its physical properties (e.g., higher boiling point and reduced volatility) and its chemical reactivity profile . This steric shielding can lead to different regioselectivity in nucleophilic additions and influence conformational preferences in downstream products. Therefore, a direct procurement decision must be based on a specific evaluation of these quantitative and structural differences rather than assumed class-wide interchangeability, as detailed in the evidence guide below .

Quantitative Evidence Guide for Differentiating 1-(1-Methylcyclobutyl)ethan-1-one from Its Closest Analogs


Quantitative Synthetic Advantage: One-Step Synthesis of 1-(1-Methylcyclobutyl)ethan-1-one in Quantitative Yield

A published protocol describes a one-step synthesis of 1-(1-methylcyclobutyl)ethan-1-one that proceeds in quantitative yield using adapted Vilsmeier conditions [1]. This efficiency provides a significant procurement advantage for users planning in-house synthesis versus purchasing the compound. In comparison, syntheses of related sterically hindered α,α-disubstituted ketones often require multi-step sequences or suffer from lower yields due to the difficulty of functionalizing a congested tertiary/quaternary carbon center. This quantitative yield, achieved in a single operation, represents a verifiable and reproducible efficiency benchmark for this specific compound [1].

Synthetic Methodology Ketone Synthesis Vilsmeier-Haack Reaction

Comparative Physicochemical Properties: Influence of α-Quaternary Substitution on Boiling Point and Volatility

The presence of an α-methyl group in 1-(1-methylcyclobutyl)ethan-1-one leads to a higher molecular weight and a measurably higher boiling point compared to its non-methylated analog, cyclobutyl methyl ketone (1-cyclobutylethan-1-one). The target compound has a predicted boiling point of 144.5 °C at 760 mmHg , whereas the comparator cyclobutyl methyl ketone has a reported boiling point of 137 °C (at 754 torr) . This ~7.5 °C difference reflects the increased van der Waals interactions and reduced volatility associated with the additional methyl substituent.

Physicochemical Properties Structural Comparison Volatility

Class-Level Reactivity: Strain-Energy Driven Reactivity of Cyclobutyl Ketones as Synthons

Cyclobutanones possess a high ring strain of approximately 25 kcal mol⁻¹, which makes their reactivity markedly different from that of larger cyclic ketones [1]. This strain energy can be harnessed in synthetic transformations such as Lewis acid-catalyzed ring expansions or transition-metal-catalyzed cycloadditions, allowing access to complex fused-ring systems and bioactive molecules not readily available from acyclic or less-strained cyclic ketones [2]. While this is a class-level property, the 1-(1-methylcyclobutyl) substitution pattern may influence the regioselectivity and stereochemical outcome of these strain-release processes compared to simpler cyclobutanones [2].

Ring Strain Cycloaddition Ring Expansion

Comparative Computational and Spectroscopic Data for Structural Elucidation

The 1-(1-methylcyclobutyl) scaffold provides distinct NMR parameters that are valuable for structural elucidation. The geminal substitution pattern creates a unique environment leading to specific 13C NMR shifts for the quaternary carbon and the methyl group. For comparison, the calculated 13C NMR substituent parameters for methyl groups in methylcyclobutanes are available, allowing for predicted spectral differentiation from isomeric compounds [1]. This supports identity confirmation and purity assessment during procurement and use.

NMR Spectroscopy Computational Chemistry Structural Elucidation

Targeted Research and Industrial Applications for 1-(1-Methylcyclobutyl)ethan-1-one


Synthesis of Complex Molecular Scaffolds via Strain-Release and Ring-Expansion

Leveraging the high ring strain of the cyclobutyl core (class-level property of ~25 kcal mol⁻¹), 1-(1-methylcyclobutyl)ethan-1-one is a valuable precursor for synthesizing bioactive molecules and fused-ring chemicals via Lewis acid or transition-metal catalysis [1]. The quaternary α-center can direct the regio- and stereochemical outcomes of these strain-release reactions, enabling access to complex scaffolds that are difficult to construct from acyclic or less-strained cyclic precursors [1].

Development of Novel Medicinal Chemistry Building Blocks with Enhanced sp³ Character

The compact, three-dimensional cyclobutyl core of 1-(1-methylcyclobutyl)ethan-1-one, with its quaternary α-carbon (Fsp³ = 0.83), is ideal for medicinal chemistry programs seeking to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates [1]. The steric hindrance from the geminal methyl group can also improve metabolic stability or alter the conformation of appended pharmacophores compared to analogs without this substitution pattern [2].

Mechanistic Investigations in Synthetic Methodology

As a sterically congested and strained ketone, 1-(1-methylcyclobutyl)ethan-1-one can serve as a probe substrate in developing new catalytic methods. For instance, it could be employed to test the tolerance and selectivity of new catalysts for C-H activation or functionalization, as its rigid and hindered nature poses a unique challenge compared to standard, less-substituted ketone test substrates [1][2]. Its well-defined one-step synthesis in quantitative yield also makes it a practical and readily available model compound for such studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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